molecular formula C11H20ClN5O B7970760 [3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate

[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate

Cat. No.: B7970760
M. Wt: 273.76 g/mol
InChI Key: BIOCIRUSKACENF-UHFFFAOYSA-N
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Description

[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C11H17N5·HCl·H2O It is a derivative of adamantane, a polycyclic hydrocarbon, and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This reaction forms the tetrazole ring, which is then attached to the adamantylamine moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the adamantylamine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or adamantylamine moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The adamantylamine moiety provides additional stability and enhances the compound’s ability to penetrate cell membranes, making it effective in various biological contexts.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-Tetrazol-2-yl)adamantane: Similar structure but lacks the amine and hydrochloride hydrate components.

    3-(1H-Tetrazol-5-yl)adamantane: Another tetrazole-adamantane derivative with different substitution patterns.

    Adamantylamine derivatives: Various compounds with the adamantylamine core but different functional groups attached.

Uniqueness

[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate is unique due to the combination of the tetrazole ring and adamantylamine moiety, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

3-(tetrazol-2-yl)adamantan-1-amine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH.H2O/c12-10-2-8-1-9(3-10)5-11(4-8,6-10)16-14-7-13-15-16;;/h7-9H,1-6,12H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOCIRUSKACENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)N.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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